N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC17686679
Molecular Formula: C9H9BrFN3
Molecular Weight: 258.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFN3 |
|---|---|
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
| Standard InChI | InChI=1S/C9H9BrFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |
| Standard InChI Key | VIDNZOSWHYMZBM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)NC2=CC(=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Features
N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (IUPAC name: N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine) belongs to the class of 4,5-dihydroimidazole derivatives. Its molecular formula is C₉H₉BrFN₃, with a molecular weight of 258.09 g/mol. The compound’s structure features a dihydroimidazole ring fused to a substituted phenyl group, creating a planar scaffold conducive to interactions with biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrFN₃ |
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
| Canonical SMILES | C1CN=C(N1)NC2=CC(=C(C=C2)Br)F |
| InChI Key | VIDNZOSWHYMZBM-UHFFFAOYSA-N |
| PubChem CID | 114400269 |
The bromine and fluorine substituents enhance the compound’s lipophilicity and electronic properties, which are critical for its reactivity and binding affinity.
Synthesis and Reaction Pathways
The synthesis of N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves a cyclization reaction between 3-bromo-4-fluoroaniline and glyoxal in the presence of ammonium acetate under reflux conditions. This one-pot method proceeds via the formation of an imine intermediate, followed by intramolecular cyclization to yield the dihydroimidazole ring.
Representative Synthesis Protocol:
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3-Bromo-4-fluoroaniline (1.0 equiv) is dissolved in acetic acid.
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Glyoxal (40% aqueous solution, 1.2 equiv) and ammonium acetate (2.5 equiv) are added sequentially.
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The mixture is refluxed at 110°C for 6–8 hours, with progress monitored by thin-layer chromatography (TLC).
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The product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized to achieve >95% purity.
This method offers a high yield (70–80%) and avoids the need for transition-metal catalysts, making it cost-effective and scalable.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its stability under ambient conditions is moderate, with degradation observed under prolonged exposure to light or acidic environments.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.8 Hz, 1H, aromatic), 7.42 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 7.30 (d, J = 2.4 Hz, 1H, aromatic), 3.95 (t, J = 8.0 Hz, 2H, imidazole-CH₂), 3.45 (t, J = 8.0 Hz, 2H, imidazole-CH₂).
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¹³C NMR (101 MHz, DMSO-d₆): δ 156.8 (C-F), 138.2 (C-Br), 129.5–115.3 (aromatic carbons), 49.2 (imidazole-CH₂).
The fluorine and bromine atoms induce distinct deshielding effects in the NMR spectra, aiding structural confirmation.
Applications in Drug Development
Antimicrobial Activity
Halogenated imidazoles are known for their antimicrobial properties. The bromine atom in this compound could enhance interactions with bacterial cell walls, warranting further study.
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